(S)-Carprofen

説明

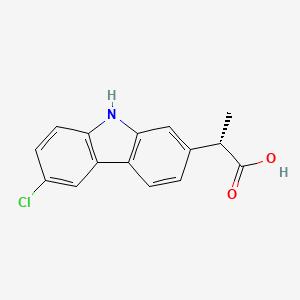

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBGTOOZJQSKH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349877 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-84-0 | |

| Record name | (+)-carprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for S Carprofen Characterization and Quantification

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are paramount for the separation of Carprofen (B1668582) enantiomers, allowing for the accurate determination of enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of chiral drugs like Carprofen. nih.gov This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are among the most powerful and widely used for resolving a broad range of chiral compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

The selection of the mobile phase is crucial for achieving optimal separation. Both normal-phase (using solvents like hexane (B92381) and ethanol) and reversed-phase (using mixtures of water/buffer and acetonitrile/methanol) conditions have been successfully employed for NSAID separations on polysaccharide-based columns. researchgate.netnih.gov For instance, a method for the simultaneous determination of dexketoprofen (B22426) and its enantiomer, R-ketoprofen, utilized a Lux Amylose-2 column with a mobile phase of water/acetonitrile/acetic acid, achieving baseline separation. nih.gov The choice of organic modifier and additives can significantly influence the retention and enantioselectivity. nih.gov

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) researchgate.net | Protein-based (e.g., Ovomucoid) actamedicamarisiensis.ro |

| Mobile Phase (Example) | n-Hexane/Ethanol/Acetic Acid | Acetonitrile/Aqueous Formic Acid drexel.edu |

| Detection | UV/Vis Detector (e.g., 240 nm) ijcrt.org | UV/Vis Detector |

| Typical Result | Baseline separation of (S)- and (R)-Carprofen enantiomers. | Differential retention times allowing for quantification. |

This table represents typical conditions and is not exhaustive. Specific parameters vary based on the exact CSP and analyte.

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, short analysis times, and low consumption of samples and reagents. mdpi.com The technique separates ions based on their electrophoretic mobility in an electric field. For the enantioseparation of neutral or weakly acidic compounds like Carprofen, a chiral selector is added to the background electrolyte (BGE).

Cyclodextrins (CDs) and their derivatives are the most frequently used chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. nih.govnih.gov The differential stability of these complexes leads to different migration times for the (S)- and (R)-enantiomers. Factors such as the type and concentration of the CD, the pH and composition of the BGE, temperature, and applied voltage all play a critical role in achieving separation. mdpi.comnih.gov For instance, heptakis-2,3,6-tri-O-methyl-β-cyclodextrin has been shown to be effective for the quantitative resolution of several profen NSAIDs. nih.gov In some cases, using a dual system of two different cyclodextrins can enhance enantioseparation selectivity. nih.govnih.govnih.gov

| Parameter | Typical Conditions |

| Chiral Selector | Derivatized Cyclodextrins (e.g., Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin) nih.gov |

| Background Electrolyte (BGE) | Phosphate or Borate buffer at a specific pH nih.gov |

| Applied Voltage | 10-30 kV |

| Capillary Temperature | Controlled (e.g., 25°C) nih.gov |

| Detection | UV/Vis Detector |

| Typical Result | Baseline resolution of enantiomeric peaks in under 20 minutes. nih.gov |

This table provides an overview of typical CE parameters for chiral separations.

Supercritical Fluid Chromatography (SFC) is a high-speed separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com SFC is recognized as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower back pressure. nih.govchromatographyonline.com

Similar to HPLC, enantioseparation in SFC is achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs are highly effective and account for a significant portion of successful enantiomer separations in SFC. researchgate.net The mobile phase typically consists of supercritical CO₂ mixed with a small percentage of an organic modifier, such as methanol (B129727) or ethanol, and sometimes an acidic or basic additive to improve peak shape and resolution. nih.govresearchgate.net The unique properties of supercritical fluids, such as low viscosity and high diffusivity, allow for the use of higher flow rates without a significant loss in chromatographic efficiency, leading to rapid separations. chromatographyonline.comchromatographyonline.com

Spectroscopic and Spectrometric Elucidation of Chemical Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of (S)-Carprofen, providing detailed information about its atomic composition and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the this compound molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment based on their chemical shift (δ). For Carprofen, distinct signals corresponding to the aromatic protons of the carbazole (B46965) ring, the methine proton of the propanoic acid side chain, and the methyl protons can be identified.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the carbazole ring, and the aliphatic carbons of the side chain appear at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. asahilab.co.jp

| Atom Type | ¹H Chemical Shift (δ, ppm) (Approximate) | ¹³C Chemical Shift (δ, ppm) (Approximate) |

| Carboxylic Acid (COOH) | ~11-12 | ~175-185 |

| Aromatic (Ar-H) | ~7.0-8.5 | ~110-145 |

| Methine (CH) | ~3.7 | ~45 |

| Methyl (CH₃) | ~1.5 | ~18-22 |

Note: Chemical shifts are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆) and are presented as approximate ranges based on typical values for similar functional groups. oxinst.comyoutube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent bands include a very broad absorption for the O-H stretch of the carboxylic acid group and a strong absorption for the C=O (carbonyl) stretch, also from the carboxylic acid. ucla.edu Additionally, absorptions corresponding to C-H stretching from the aromatic and aliphatic parts of the molecule, as well as C=C stretching from the aromatic carbazole ring, are observed. vscht.cz

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching, H-bonded | 3300 - 2500 (very broad) |

| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 (strong) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 (multiple bands) |

This table lists the principal IR absorption bands for the functional groups in Carprofen. The exact positions can vary slightly. ucla.edulibretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation and characterization of this compound. In typical MS analysis, this compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint, enabling the identification of the compound and its metabolites or degradation products. Electrospray ionization (ESI) is a commonly employed soft ionization technique for Carprofen analysis, often in the negative ion mode, which generates a deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically to within 5 ppm. This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₅H₁₂ClNO₂), the exact mass can be calculated, and the measured accurate mass from an HRMS instrument like a time-of-flight (TOF) or Orbitrap analyzer can be compared to this theoretical value to confirm its identity. This is particularly valuable in distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental compositions. While specific HRMS studies on this compound are not extensively detailed in the public domain, the application of HRMS is a standard practice in modern analytical chemistry for unequivocal compound identification.

Quantitative Analysis in Preclinical Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of this compound in preclinical biological matrices such as plasma, milk, and muscle tissue due to its high sensitivity, selectivity, and speed. semanticscholar.orgnih.gov The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). semanticscholar.org Chromatographic separation is typically achieved using a C8 or C18 reversed-phase column.

For detection, a triple quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for Carprofen is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and reduces chemical noise. The analysis is usually performed in the negative electrospray ionization (ESI) mode.

Interactive Data Table: Typical LC-MS/MS Parameters for Carprofen Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 271.8 | researchgate.net |

| Product Ion 1 (Quantification) | 228.0 | researchgate.net |

| Product Ion 2 (Confirmation) | 225.9 | researchgate.net |

| Internal Standard | Carprofen-d3 | researchgate.net |

| IS Precursor Ion (m/z) | 275.0 | researchgate.net |

| IS Product Ion (m/z) | 231.2 | researchgate.net |

| Ionization Mode | Negative ESI | researchgate.net |

| Chromatographic Column | Kinetex XB-C18 (2.6 µm, 100 Å, 100 x 2.1 mm) | vibgyorpublishers.org |

| Mobile Phase | 0.1% formic acid in water and methanol | vibgyorpublishers.org |

| Flow Rate | 0.4 mL/min | vibgyorpublishers.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and identification of this compound metabolites, particularly in urine. nih.gov Due to the low volatility of Carprofen and its metabolites, a derivatization step is necessary prior to GC-MS analysis. nih.gov A common approach is silylation, where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analytes. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for ionization and detection. Electron ionization (EI) is a common ionization technique used in GC-MS, which can cause extensive fragmentation, providing detailed structural information.

In the analysis of Carprofen and its metabolites, a characteristic fragmentation pattern is observed. For the TMS derivatives, a diagnostic base peak at [M]+• - 117 is often seen in the positive ion electron ionization (EI+) mass spectra, which corresponds to the loss of the COO-Si-(CH₃)₃ group as a radical. nih.gov This characteristic fragmentation aids in the identification of Carprofen and its various metabolites, such as hydroxylated forms. nih.gov

Interactive Data Table: GC-MS Analysis of Carprofen Metabolites

| Parameter | Description | Reference |

| Derivatization Agent | Trimethylsilyl (TMS) ethers | nih.gov |

| Ionization Mode | Positive Ion Electron Ionization (EI+) | nih.gov |

| Characteristic Fragmentation | Diagnostic base peak at M+• - 117 (loss of COO-Si-(CH₃)₃) | nih.gov |

| Identified Metabolites in Urine | Carprofen, three aromatic hydroxy metabolites, and a minor N-hydroxy metabolite | nih.gov |

Method Validation and Analytical Performance Parameters in Research Applications

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated in research applications. For the quantitative analysis of this compound, method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govnih.govwoah.org

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. nih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of precision and accuracy. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte spiked into a blank matrix. vibgyorpublishers.org

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. vibgyorpublishers.org

Interactive Data Table: Summary of Method Validation Parameters for Carprofen Analysis from Literature

| Parameter | Matrix | Method | Reported Value | Reference |

| Linearity Range | Swine Plasma | LC-MS/MS | 1 - 1000 ng/mL | researchgate.net |

| Linearity Range | Not Specified | LC-UV | 0.5 - 60 µg/mL | nih.gov |

| Correlation Coefficient (r²) | Not Specified | LC-UV | 0.9999 | nih.gov |

| Limit of Detection (LOD) | Not Specified | LC-UV | 0.066 µg/mL | nih.gov |

| Limit of Quantitation (LOQ) | Not Specified | LC-UV | 0.20 µg/mL | nih.gov |

| Accuracy (Recovery) | Bovine and Ovine Milk | LC-MS/MS | 89 - 108% | vibgyorpublishers.org |

| Precision (Interday RSD) | Bovine and Ovine Milk | LC-MS/MS | 3 - 16% | vibgyorpublishers.org |

Stereochemical Aspects and Chiral Recognition of Carprofen

Enantiomeric Differences in Pharmacological Activity and Eutomer Identification

The primary anti-inflammatory effect of carprofen (B1668582) stems from its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins (B1171923). This inhibitory activity is highly stereoselective, residing almost entirely with the (S)-enantiomer. The (S)-enantiomer is therefore identified as the eutomer—the stereoisomer with the desired pharmacological activity.

In studies of canine cyclooxygenases, (S)-Carprofen has demonstrated significantly greater potency against COX-2 compared to its (R)-counterpart. Research indicates that the (S)-enantiomer is approximately 200-fold more potent in inhibiting canine COX-2 than the (R)-enantiomer. avma.orgnih.gov This pronounced difference underscores that the therapeutic effects of racemic carprofen are predominantly driven by the (S)-form, while the (R)-enantiomer contributes minimally to direct COX inhibition.

| Enantiomer | IC50 (μM) | Relative Potency |

|---|---|---|

| This compound | 0.0371 | ~200x more potent than (R)-Carprofen |

| (R)-Carprofen | 5.97 | - |

Stereoselective Metabolism and Chiral Inversion Pathways

The body metabolizes the two enantiomers of carprofen differently, a process known as stereoselective metabolism. This includes the notable phenomenon of chiral inversion, where the less active (R)-enantiomer is converted into the more active (S)-enantiomer.

Mechanisms of (R)- to this compound Inversion

The unidirectional chiral inversion from (R)- to this compound is a metabolically driven process common to many NSAIDs of the 2-arylpropionic acid class. This biochemical pathway involves the formation of a thioester with coenzyme A (CoA), creating an intermediate, (R)-carprofen-CoA. This intermediate then undergoes epimerization to the (S)-diastereomer, which is subsequently hydrolyzed to release the active this compound. This metabolic conversion effectively turns the less active (R)-enantiomer into a prodrug for the pharmacologically active (S)-enantiomer.

Species-Specific Variabilities in Chiral Inversion

The extent of the (R)- to (S)-inversion of carprofen exhibits significant variability among different species. For instance, the inversion ratio for carprofen in rats is reported to be very low, at approximately 0.003. nih.gov In contrast, other drugs in the same class, like flunoxaprofen, show a much higher inversion ratio of 0.54 in rats. nih.gov

Stereoselective Interactions with Plasma Proteins and Enzymes

The binding of carprofen enantiomers to plasma proteins, particularly serum albumin, is highly stereoselective and plays a crucial role in the drug's distribution and clearance.

Binding Affinity to Serum Albumins (e.g., Human Serum Albumin, Bovine Serum Albumin)

This compound demonstrates a significantly higher binding affinity for Human Serum Albumin (HSA) compared to the (R)-enantiomer. nih.govnih.gov This preferential binding means that a larger fraction of this compound is bound to protein in the plasma. The binding to HSA is characterized by a high-affinity site (Site II, also known as the benzodiazepine (B76468) site) and several lower-affinity sites. nih.gov Both electrostatic and hydrophobic interactions are believed to contribute to the binding energy at this primary site. nih.gov

While the affinity of carprofen for the primary binding site is greater on Bovine Serum Albumin (BSA) than on HSA, HSA has a considerably larger number of primary binding sites (approximately 1.94 for HSA versus 0.79 for BSA). nih.gov The (S)-glucuronide, a metabolite of carprofen, also shows a higher binding affinity to HSA than the (R)-glucuronide. nih.gov

| Compound | Albumin | Binding Characteristics | Primary Binding Site |

|---|---|---|---|

| This compound | Human Serum Albumin (HSA) | Binds to a much greater extent than (R)-enantiomer. nih.gov | Site II (Benzodiazepine site) nih.gov |

| (R)-Carprofen | Human Serum Albumin (HSA) | Lower binding affinity than (S)-enantiomer. nih.govnih.gov | Site II (Benzodiazepine site) nih.gov |

| Racemic Carprofen | Bovine Serum Albumin (BSA) | Higher affinity for primary site than HSA, but fewer sites. nih.gov | Site II nih.gov |

Stereospecific Displacement Interactions with Co-Administered Compounds

The stereoselective binding of carprofen enantiomers to albumin can be influenced by the presence of other drugs. Displacement studies show that certain compounds can preferentially displace one enantiomer over the other from their binding sites on HSA. For instance, diazepam displaces the unconjugated carprofen enantiomers to a greater extent than warfarin (B611796) does. nih.gov Conversely, warfarin reduces the binding of the carprofen glucuronide metabolites more effectively than diazepam. nih.gov These findings suggest that the parent carprofen enantiomers and their glucuronide metabolites may occupy different binding regions on the albumin molecule, leading to stereospecific displacement interactions when co-administered with other site-specific drugs. nih.gov

Pharmacological Mechanisms of S Carprofen at Molecular and Cellular Levels

Cyclooxygenase (COX) Isozyme Inhibition Profiles

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory eicosanoids. There are two main isoforms of this enzyme: COX-1, a constitutive enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.

(S)-Carprofen demonstrates preferential inhibition of the COX-2 isozyme over COX-1, although the degree of selectivity can vary between species. The inhibitory activity of racemic carprofen (B1668582) is primarily attributed to its (S)-enantiomer.

In studies using canine-derived enzymes, this compound was found to be a potent inhibitor of COX-2 with an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 0.0371 µM. In contrast, its potency against canine COX-1 was substantially lower. The racemic mixture of carprofen showed a potency for canine COX-2 that was over 100-fold greater than for canine COX-1.

Similarly, in bovine whole blood assays, (S)-(+)-carprofen showed preferential activity for COX-2 inhibition. The ratio of COX-1 to COX-2 inhibition varied with the concentration, from 9.04:1 at the IC10 level to 1.84:1 at the IC95 level, indicating a more pronounced selectivity at lower concentrations. The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer in inhibiting both isoforms.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| This compound | >10 (approx.) | 0.0371 | >270 (approx.) | |

| (R)-Carprofen | >10 (approx.) | 5.97 | >1.7 (approx.) | |

| Racemic Carprofen | >10 (approx.) | 0.102 | >100 (approx.) |

The selectivity of NSAIDs for COX-2 over COX-1 is generally attributed to differences in the three-dimensional structure of the active sites of the two isozymes. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. This structural difference allows for bulkier molecules or those with specific side groups to bind preferentially to COX-2, while sparing the activity of the "housekeeping" COX-1 enzyme. The specific interactions of the this compound molecule within the COX-2 active site allow it to inhibit the enzyme more effectively than COX-1, which is a key factor in its pharmacological profile.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Multi-Target Ligand Research

Recent research has identified carprofen as a multi-target-directed ligand that, in addition to inhibiting COX enzymes, also inhibits Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide, which are involved in pain and inflammation signaling. By inhibiting FAAH, carprofen can enhance endocannabinoid signaling, providing an additional mechanism for analgesia and anti-inflammatory action.

This dual-target activity has led to research into carprofen and its derivatives as promising starting points for the development of new analgesic and anti-inflammatory drugs with potentially improved efficacy. The simultaneous inhibition of both the COX and FAAH pathways may offer synergistic effects in pain reduction. In vitro testing identified racemic carprofen as a multi-target inhibitor with a balanced profile against FAAH, COX-1, and COX-2.

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| FAAH | 79 | |

| COX-1 | 22 | |

| COX-2 | 4 |

Molecular modeling and X-ray crystallography studies have provided insights into how carprofen binds to and inhibits FAAH. Unlike substrates that reach the catalytic site, carprofen binds within the enzyme's membrane access (MA) channel.

The binding is non-covalent. The carbazole (B46965) ring of the carprofen molecule occupies the hydrophobic MA channel. The carboxylate group of the drug protrudes from the active-site cleft and forms hydrogen bonds with the surrounding structure, mediated by a water molecule that connects it to the tryptophan residue at position 531 (W531). Further research has suggested that the interaction between carprofen and the threonine residue at position 488 (Thr488) is also important for its inhibitory activity against FAAH. This binding position, away from the catalytic triad (B1167595) (Ser217, Ser241, Lys142), explains its non-competitive mode of inhibition.

Modulation of Specific Pro-Inflammatory Mediators and Enzymes

Beyond its effects on the cyclooxygenase and endocannabinoid systems, carprofen also demonstrates the ability to modulate other key components of the inflammatory cascade, such as matrix metalloproteinases.

In arthritic conditions, the degradation of articular cartilage is a key pathological feature, driven in part by the increased activity of matrix metalloproteinases (MMPs). Studies using an in vitro explant model of equine articular cartilage have shown that carprofen can inhibit the release of several key MMPs.

In this model, cartilage explants were stimulated with the pro-inflammatory cytokine interleukin 1β (IL-1β) to induce a catabolic state resembling arthritis. The addition of carprofen to these cultures significantly decreased the IL-1β-stimulated release of MMP-1, MMP-3, and MMP-13. These enzymes are collectively responsible for degrading the collagenous and non-collagenous components of the cartilage's extracellular matrix. By inhibiting their release, carprofen exhibits a direct anti-catabolic and chondroprotective effect in this model, independent of its systemic anti-inflammatory actions.

Regulation of Prostaglandin (B15479496) Synthesis

This compound's primary mechanism of action is the regulation of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. The synthesis of these mediators is dependent on the COX enzymes, which exist in two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.

Research has demonstrated that the anti-inflammatory and analgesic properties of carprofen are predominantly attributed to the (S)-enantiomer. This stereoisomer exhibits high potency and selectivity for inhibiting the COX-2 isozyme. In an in vitro study evaluating the inhibition of canine COX enzymes, this compound was found to be a significantly more potent inhibitor of COX-2 than its (R)-enantiomer. The concentration required to cause 50% inhibition (IC50) for this compound against COX-2 was approximately 200-fold lower than that of the (R)-enantiomer. nih.gov This selective inhibition of COX-2 is a key factor in its therapeutic effect, as it reduces the production of pro-inflammatory prostaglandins while sparing the functions of COX-1, which is crucial for gastrointestinal and renal health. nih.gov

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-2 | 0.0371 |

| (R)-Carprofen | COX-2 | 5.97 |

Interaction with Drug-Metabolizing Enzymes and Transporters

The biotransformation of this compound involves several key metabolic pathways, primarily centered on conjugation reactions. Its interaction with drug-metabolizing enzymes is enantioselective and can influence its pharmacokinetic profile and potential for drug-drug interactions.

Inhibition Kinetics with Carboxylesterases (e.g., human Carboxylesterase 1)

Detailed studies on the specific inhibition kinetics of this compound with human carboxylesterases, including human Carboxylesterase 1 (hCE1), are not extensively documented in the available scientific literature. Metabolic studies in humans have shown that the predominant route of elimination for carprofen is biotransformation, with the main metabolic pathway being direct conjugation to form an ester glucuronide. nih.gov This suggests that hydrolysis by carboxylesterases is not a major pathway for carprofen's metabolism in humans. nih.gov

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant pathway for carprofen. This process involves the conjugation of glucuronic acid to the drug, facilitating its excretion. The interaction of carprofen with UGTs is enantioselective.

This compound demonstrates a stronger inhibitory potential towards the UGT2B7 isoform compared to its (R)-enantiomer. In vitro studies using recombinant UGT isoforms have shown that both enantiomers exhibit competitive inhibition of UGT2B7. However, the inhibition constant (Ki) for this compound is substantially lower than that for (R)-Carprofen, indicating a higher binding affinity and more potent inhibition. No significant inhibitory differences were noted for other UGT isoforms. This enantioselective inhibition of UGT2B7 by this compound is important for predicting potential drug-drug interactions with other medications that are also metabolized by this enzyme.

| Compound | Inhibition Type | Inhibition Constant (Ki) (μM) |

|---|---|---|

| This compound | Competitive | 7.0 |

| (R)-Carprofen | Competitive | 31.1 |

Emerging Pharmacological Actions Beyond Traditional Anti-Inflammatory Roles

Recent research has uncovered novel pharmacological activities of carprofen that extend beyond its well-established anti-inflammatory effects, highlighting its potential in treating infectious diseases and cancer.

Anti-Mycobacterial Activity and Mechanisms (e.g., Efflux Pump Inhibition, Biofilm Disruption)

Carprofen has been identified as having bactericidal activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. researchgate.netnih.gov This has led to interest in repurposing it for tuberculosis treatment. nih.gov The anti-mycobacterial mechanisms of carprofen are pleiotropic, meaning it acts via multiple pathways. nih.govresearchgate.net

One key mechanism is the inhibition of mycobacterial drug efflux pumps. nih.govnih.gov These pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, contributing significantly to drug resistance. Studies using Mycobacterium smegmatis as a model showed that carprofen inhibits these efflux pumps to a similar extent as the known potent inhibitor verapamil. nih.gov This action could potentially reverse antimicrobial drug resistance and restore the efficacy of existing anti-TB drugs. nih.govnih.gov

Furthermore, carprofen has been shown to restrict the formation of mycobacterial biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and host immune responses. Carprofen disrupts the biofilm phenotype by altering the aggregation patterns of key components like extracellular DNA and affecting the levels of carbohydrates within the biofilm's extracellular polymeric substance (EPS). nih.gov

Anti-Neoplastic Effects in In Vitro Cellular Models

This compound has demonstrated anti-cancer properties in various in vitro cellular models. herts.ac.ukresearchgate.net Studies have shown that carprofen can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. herts.ac.uk

In canine osteosarcoma cell lines (CSKOS and KTOSA5), carprofen induced a dose- and time-dependent increase in apoptosis. nih.gov Similarly, in the D-17 canine osteosarcoma cell line, carprofen was found to have the highest cytotoxicity among several NSAIDs tested, with an EC50 (half maximal effective concentration) value achievable within the therapeutic range. researchgate.net

The mechanism for these anti-neoplastic effects can be complex. In human prostate cancer cell lines (PC-3 and DU-145), carprofen was shown to induce apoptosis by increasing the expression of the p75 neurotrophin receptor (p75NTR) through the p38 MAPK signaling pathway. This suggests a mechanism that may be independent of its COX-inhibitory activity, as some cancer cell lines that lack COX expression are still susceptible to its effects. Carprofen has also demonstrated cytoprotective effects in certain contexts, preventing apoptosis in canine cruciate ligament cells under specific conditions of oxidative stress.

| Cell Line | Cancer Type | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| PC-3, DU-145 | Human Prostate Cancer | Induction of apoptosis, Decreased cell survival | Induction of p75NTR via p38 MAPK pathway |

| CSKOS, KTOSA5 | Canine Osteosarcoma | Induction of apoptosis | Not specified |

| D-17 | Canine Osteosarcoma | Cytotoxicity, Reduced cell viability | Not specified |

Pharmacokinetic and Metabolic Studies of Carprofen Enantiomers in Diverse Animal Models

Comparative Pharmacokinetics Across Animal Species

The absorption, distribution, and elimination of (S)-Carprofen are subject to considerable interspecies differences, influencing its therapeutic action and duration.

Absorption, Distribution, and Elimination Profiles in Dogs, Rats, Horses, Swine, Koalas, and Other Mammals

Dogs: In dogs, carprofen (B1668582) is rapidly and almost completely absorbed after oral administration, with a bioavailability of over 90%. ymaws.com The drug is highly bound to plasma proteins (greater than 99%). nih.gov Elimination is primarily through hepatic biotransformation, with 70% to 80% of metabolites excreted in the feces and 10% to 20% in the urine. nih.gov Some enterohepatic circulation of the (S)-enantiomer's metabolites has been observed. nih.gov

Rats: Following intravenous administration in rats, carprofen is eliminated predominantly through biotransformation. europa.eu Fecal excretion via biliary secretion accounts for 60% to 75% of the dose, while urinary excretion is responsible for 20% to 30%. europa.eu

Horses: Carprofen administered to horses has a small volume of distribution and slow systemic clearance. nih.gov Unlike in dogs and rats, elimination in horses is mainly urinary. nih.gov

Swine: In swine, carprofen shows a high extent and rate of absorption and a distribution profile similar to other mammals. researchgate.net However, the elimination process is slower compared to many other species. researchgate.netanimalmedicineresearch.org After 48 hours, liver and kidney concentrations of carprofen were found to be ten times lower than in plasma. researchgate.netanimalmedicineresearch.org

Koalas: In-vitro studies using hepatic enzymes from koalas have shown that carprofen is metabolized more rapidly in this species compared to cats, dogs, and rats. researchgate.net This suggests a shorter duration of action in koalas, potentially requiring more frequent administration. researchgate.net

Other Mammals: In cattle, carprofen metabolism is slow, and excretion is predominantly fecal after biliary secretion. nih.gov Sheep also exhibit a prolonged elimination half-life and a slow body clearance rate for carprofen. researchgate.net

Species-Specific Variability in Half-Life and Clearance

The half-life and clearance of carprofen, key determinants of its duration of action, vary significantly among species. These differences are highlighted in the table below.

| Animal Species | Half-Life (t½) of Racemic Carprofen (hours) | Clearance Rate |

| Dogs | 8.00 ± 1.18 | Not specified in provided results |

| Rats | Not specified in provided results | Higher clearance for (R)-enantiomer |

| Horses | 14.5 to 31.4 | 26.4 to 78.5 ml/min |

| Swine | Slower than in many other species | Slower than in many other species |

| Sheep | 26.1 ± 1.14 | 2.5 ml kg⁻¹ h⁻¹ |

| Cattle | 44.5 to 64.6 | Two-fold lower in young calves |

Stereoselective Disposition of (S)- and (R)-Carprofen

Carprofen is a chiral compound, existing as (S)- and (R)-enantiomers. The disposition of these enantiomers is stereoselective and varies by species.

Enantiomer Ratios in Plasma and Tissue Fluids (e.g., Exudate, Transudate)

In several species, the plasma concentrations of the two enantiomers differ significantly after administration of the racemic mixture.

Rats: In rats, the (S)(+)-enantiomer, which is pharmacologically more active, tends to accumulate in the blood. nih.gov This is because the (R)(-)-enantiomer is eliminated from the blood and secreted in the bile at approximately twice the rate of the (S)(+)-enantiomer. nih.gov

Horses: In horses, the R(-)-carprofen is the predominant enantiomer found in plasma, inflamed tissue fluid (exudate), and non-inflamed tissue fluid (transudate). nih.gov

Factors Influencing Enantiomer Predominance

The predominance of one enantiomer over the other is influenced by stereoselective metabolism and elimination. nih.gov In rats, the higher rate of glucuronidation of the (R)-enantiomer leads to the predominance of the (S)-enantiomer in plasma. nih.gov Conversely, in horses, the favored glucuronidation of the (S)(+)-enantiomer may explain the higher plasma concentrations of the R(-)-enantiomer. nih.gov

Biotransformation Pathways and Metabolite Identification in Animal Systems

Carprofen is extensively metabolized in animals, primarily through conjugation and oxidation. europa.eunih.gov

The main biotransformation pathways involve:

Direct conjugation: Formation of an ester glucuronide is a major pathway in dogs and rats. europa.eu

Oxidation: Oxidation to C-7 and C-8 phenols, followed by their conjugation, is also a significant metabolic route in dogs and rats. europa.eu

Hydroxylation: Small amounts of an alpha-hydroxy derivative are formed and excreted in the urine of dogs and rats. europa.eu

Identified metabolites across different species include:

Dogs: Ester glucuronide, ether glucuronides of 7-hydroxy carprofen and 8-hydroxy carprofen. nih.gov

Rats: Ester glucuronide and conjugated phenolic metabolites. europa.eu

Horses: The major metabolite is the carprofen glucuronyl ester. nih.gov

Greyhounds: In addition to the parent drug, three aromatic hydroxy metabolites and a minor N-hydroxy metabolite have been detected. The major metabolite identified was alpha-hydroxycarprofen.

The relative importance of these pathways varies among species. For instance, in dogs and rats, both direct conjugation and oxidation are major pathways, whereas in horses, the formation of the carprofen glucuronyl ester is predominant. europa.eunih.gov

Phase I Metabolism (e.g., Oxidation, Hydroxylation)

Studies investigating the metabolism of racemic carprofen in rats and dogs have identified Phase I metabolic pathways. These reactions primarily involve the oxidation of the carbazole (B46965) ring and the aliphatic side chain. The main oxidative metabolites formed are 7-hydroxy carprofen and 8-hydroxy carprofen, resulting from aromatic hydroxylation. Additionally, a minor pathway involving the formation of an alpha-hydroxy derivative has been reported. nih.govnih.gov

Following oxidation, these phenolic metabolites are then conjugated before excretion. nih.gov While these pathways have been established for the racemic mixture, the available scientific literature does not provide specific details on the stereoselectivity of these Phase I reactions. Consequently, it is not clear whether the rate and extent of oxidation and hydroxylation differ between the this compound and (R)-Carprofen enantiomers in these animal models.

Phase II Metabolism (e.g., Glucuronidation)

Phase II metabolism, particularly direct conjugation of the carboxylic acid group with glucuronic acid to form an ester acyl-glucuronide, is a major elimination pathway for carprofen enantiomers. This process exhibits significant species-dependent and enantioselective differences.

In dogs , both enantiomers undergo extensive glucuronidation. Following intravenous administration of racemic carprofen, 92% of the this compound dose was recovered in the bile as its glucuronide conjugate, compared to 74% for the (R)-enantiomer. nih.govresearchgate.net

In horses , in vivo studies indicate that the glucuronidation of the (S)-enantiomer is favored. nih.gov This preferential conjugation of this compound leads to a higher body clearance for this enantiomer compared to its R-antipode. nih.gov

Conversely, studies in rats show a clear preference for the glucuronidation of the (R)-enantiomer. The rate of elimination and biliary secretion of the (R)-carprofen glucuronide is approximately twice that of the (S)-(+)-enantiomer's conjugate.

An in-vitro study using liver microsomes from various species provided kinetic data that highlights these differences in stereoselectivity. While rats exhibited a high degree of stereoselective glucuronidation favoring the R-enantiomer, other species, including dogs and horses, showed low stereoselectivity in this in-vitro setting. nih.gov

Below is an interactive table summarizing the kinetic parameters for the glucuronidation of carprofen enantiomers in liver microsomes from different animal models.

Data sourced from an in-vitro study on stereoselective glucuronidation in liver microsomes. nih.gov

Enterohepatic Circulation and Excretion Routes in Animal Models

The excretion of carprofen and its metabolites is predominantly through the biliary route, leading to fecal elimination in several animal species. This process can also involve stereoselective enterohepatic circulation, where the conjugated drug is excreted in the bile, hydrolyzed back to the parent compound in the intestine, and subsequently reabsorbed.

In dogs , enterohepatic circulation is markedly enantioselective, with evidence suggesting that only the this compound enantiomer is subject to this recycling process. nih.govresearchgate.net It has been estimated that approximately 34% of the (S)-enantiomer dose is recirculated. ymaws.com The primary route of excretion for carprofen metabolites in dogs is fecal, accounting for 70% to 80% of the administered dose, while the urinary route accounts for 10% to 20%. nih.govnih.gov

In rats , a similar excretion pattern is observed, with biliary secretion leading to 60% to 75% of an intravenous dose being eliminated in the feces. nih.gov Urinary excretion accounts for the remaining 20% to 30%. nih.gov

In horses , the primary elimination pathway involves hepatic metabolism to glucuronide conjugates, which are then excreted in the bile. avma.org The observed higher clearance of this compound is directly linked to its preferential glucuronidation and subsequent biliary excretion. nih.gov

The following table summarizes the primary excretion routes for carprofen in different animal models.

Structure Activity Relationships Sar and Molecular Interactions of Carprofen

The chemical structure of carprofen (B1668582), characterized by a carbazole (B46965) ring system with a chlorine atom and a propionic acid side chain at the 2-position, forms the basis for its interaction with biological targets. SAR studies have focused on identifying which parts of this scaffold are critical for its activity and selectivity.

Identification of Key Structural Moieties for COX Selectivity

Carprofen is known to inhibit both COX-1 and COX-2 enzymes, which are crucial in the prostaglandin (B15479496) synthesis pathway. While early observations in whole blood assays suggested a preference for COX-1 , subsequent in vitro studies and canine models have indicated a greater selectivity for COX-2 nih.govnih.govnih.govmedchemexpress.comglpbio.commedchemexpress.cntodaysveterinarypractice.com. This COX-2 selectivity is considered beneficial as it may reduce the gastrointestinal side effects often associated with non-selective NSAIDs, which are linked to COX-1 inhibition.

The carbazole nucleus and the propionic acid moiety are fundamental to carprofen's interaction with COX enzymes. Modifications to these core structures, particularly the propanoic acid group, have been explored. For instance, the formation of amide derivatives of carprofen has been investigated, with some showing dual FAAH/COX inhibitory activity farmaciajournal.comresearchgate.net. Specifically, the introduction of pyridine-containing amide groups, such as in Carpro-AM1 and Carpro-AM6, has been shown to enhance dual FAAH/COX inhibition researchgate.net.

Furthermore, studies on carprofen derivatives have highlighted the role of substituents. Derivatives with phenyl rings substituted by methoxy (B1213986) groups or thiophenic nuclei demonstrated strong inhibition of COX-2 farmaciajournal.com. The specific positioning and nature of substituents on the carbazole ring and the propionic acid side chain are critical for modulating COX isoform selectivity and potency.

Table 1: COX Inhibition Data for Carprofen and Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Selectivity Ratio | Source |

| Carprofen | 22.3 | 3.9 | ~5.7 | medchemexpress.comglpbio.commedchemexpress.cn |

| Carprofen | 22 | 4 | 5.5 | nih.govnih.gov |

| Carprofen (Canine COX-2) | N/A | 0.102 | N/A (highly selective) | nih.gov |

Note: The selectivity ratio is calculated as COX-1 IC50 / COX-2 IC50. Data indicates a preference for COX-2 inhibition.

Exploration of Substituent Effects on FAAH Inhibition

Carprofen itself exhibits inhibitory activity against FAAH, an enzyme involved in the hydrolysis of endocannabinoids. The reported IC50 values for carprofen against FAAH are generally in the micromolar range, around 79 μM nih.govnih.gov or 78.6 μM medchemexpress.comglpbio.commedchemexpress.cn.

SAR studies have revealed that modifications to the carprofen scaffold can significantly enhance FAAH inhibition. Functionalization at the nitrogen atom of the carbazole ring has proven effective. For example, N-alkylation with a benzyl (B1604629) group led to improved FAAH inhibition compared to the parent compound nih.gov. More pronounced effects were observed with amide analogues. Carpro-AM1 and Carpro-AM6, derived from carprofen, demonstrated FAAH inhibition potencies that were 2-3 orders of magnitude greater than carprofen, with IC50 values in the nanomolar range (Carpro-AM1: 94 nM; Carpro-AM6: 23 nM) researchgate.net. These findings suggest that specific amide functionalities and modifications at the carbazole nitrogen are key determinants for potent FAAH inhibition.

Table 2: FAAH Inhibition Data for Carprofen and Derivatives

| Compound | FAAH IC50 (μM) | Source |

| Carprofen | 78.6 | medchemexpress.comglpbio.commedchemexpress.cn |

| Carprofen | 79 | nih.govnih.gov |

| Carpro-AM1 | 0.094 | researchgate.net |

| Carpro-AM6 | 0.023 | researchgate.net |

Computational Chemistry and Molecular Modeling Applications

Computational techniques play a vital role in elucidating the molecular interactions of carprofen with its targets and in guiding the design of new derivatives.

Ligand-Protein Docking Studies with Target Enzymes (e.g., COX, FAAH)

Molecular docking studies have been instrumental in identifying carprofen as a multi-target inhibitor of COX and FAAH nih.govnih.gov. By docking a library of known COX inhibitors into the FAAH structure, carprofen was identified as a promising starting point for developing dual-action agents nih.govresearchgate.net. These studies help visualize the binding modes of carprofen within the active sites of COX and FAAH, identifying key amino acid residues involved in binding interactions. The availability of the X-ray crystal structure of FAAH in complex with carprofen has provided atomic-level insights into these interactions acs.org. Docking analyses of carprofen derivatives have further explored how structural modifications, such as changes to the carbazole ring or carboxyl group, influence binding affinity and selectivity for COX and FAAH researchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are employed to correlate the chemical structure of carprofen derivatives with their observed biological activity. For instance, QSAR analysis of carprofen derivatives substituted at the meta-position revealed a negative correlation between inhibitory potency and lipophilicity. This suggested that smaller substituents engaging in polar interactions within the FAAH binding pocket might enhance activity researchgate.net. Such analyses help predict the activity of new compounds and guide the rational design of more potent and selective inhibitors.

Conformational Analysis and Stereoisomeric Contributions to Ligand Binding

Carprofen is a chiral molecule, existing as two enantiomers: (S)-Carprofen and (R)-Carprofen. The stereochemistry significantly influences its biological activity and interactions with target enzymes and proteins.

This compound is recognized as the pharmacologically active enantiomer responsible for the majority of carprofen's anti-inflammatory and analgesic effects nih.gov. Studies have demonstrated that the (S)-enantiomer exhibits substantially higher potency against COX-2 compared to the (R)-enantiomer. In canine models, this compound was approximately 200-fold more potent against COX-2 than (R)-Carprofen nih.gov. Similarly, for FAAH inhibition, the (S)-enantiomer of some carprofen derivatives retained multi-target activity, whereas the (R)-enantiomers lost potency for certain targets nih.gov.

The stereochemistry also plays a role in the binding of carprofen to plasma proteins like human serum albumin (HSA). Studies indicate stereoselective binding, with the (S)-enantiomer generally showing a slightly higher affinity for HSA than its (R)-counterpart nih.govresearchgate.netacs.org. This stereodifferentiation is observed in the binding dynamics, particularly in different HSA binding sites, suggesting distinct interaction mechanisms based on the enantiomer's configuration researchgate.netacs.org.

Table 3: Stereoisomeric Differences in COX-2 Inhibition (Canine Model)

| Compound | COX-2 IC50 (μM) | Source |

| This compound | 0.0371 | nih.gov |

| (R)-Carprofen | 5.97 | nih.gov |

| (S)/(R) Ratio | ~160 |

These findings underscore the critical role of stereochemistry in carprofen's pharmacological profile, highlighting this compound as the primary driver of its therapeutic effects on COX and FAAH enzymes.

Emerging Research Applications of Carprofen and Its Derivatives in Preclinical Investigations

Antimicrobial and Anti-Biofilm Potential

Carprofen (B1668582) and its synthesized derivatives have demonstrated significant promise as antibacterial agents, particularly in combating drug-resistant strains and inhibiting biofilm formation.

Studies have evaluated the in vitro antibacterial efficacy of carprofen and its structural analogues against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Carprofen itself has shown activity, with minimum inhibitory concentration (MIC) values reported as 85 µg/mL against Staphylococcus aureus and Bacillus subtilis ajprd.com. Furthermore, specific carprofen derivatives have exhibited potent antibacterial activity, with some compounds displaying MIC values as low as 0.25 µg/mL against E. coli and 0.50 µg/mL against S. aureus ajprd.com. The presence of halogen atoms, such as chlorine or bromine, on the carprofen nucleus appears to enhance antibacterial activity ajprd.com.

Carprofen has also demonstrated antimycobacterial effects against Mycobacterium tuberculosis researchgate.netnih.govscitechnol.comnih.govmdpi.com. Research indicates that carprofen can inhibit efflux pump activity, restrict mycobacterial biofilm growth, and disrupt the membrane potential in M. tuberculosis, contributing to its bactericidal action researchgate.netnih.govscitechnol.commdpi.com.

Table 1: In Vitro Antibacterial Activity of Carprofen and Derivatives

| Bacterial Strain | Compound/Derivative | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Carprofen | 85 | ajprd.com |

| Bacillus subtilis | Carprofen | 85 | ajprd.com |

| S. aureus | Derivative 8a | 0.50 | ajprd.com |

| S. aureus | Derivative 8g | 0.50 | ajprd.com |

| S. aureus | Derivative 8i | 0.50 | ajprd.com |

| E. coli | Derivative 8g | 0.25 | ajprd.com |

| E. coli | Derivative 8i | 0.50 | ajprd.com |

The mechanisms underlying carprofen's antimicrobial effects are multifaceted. It has been shown to inhibit bacterial drug efflux mechanisms, which are critical for resistance development in bacteria researchgate.netnih.govscitechnol.commdpi.com. By disrupting the membrane potential, carprofen likely targets bacterial respiration researchgate.netnih.govscitechnol.commdpi.com. Additionally, carprofen has been identified as an inhibitor of sliding-clamps, essential protein complexes involved in bacterial DNA replication, as seen in E. coli mdpi.com. Carprofen also exhibits potential as an inhibitor of the SARS-CoV-2 main protease (M-pro), a key enzyme for viral replication, suggesting a role in antiviral research ajprd.comresearchgate.netnih.gov. Furthermore, carprofen has demonstrated synergistic effects when combined with conventional antibiotics, offering a strategy to overcome antimicrobial drug resistance ajprd.com.

Anti-Neoplastic Research in Animal and Cell Models

Carprofen is also being investigated for its anti-cancer properties, exhibiting selective cytotoxicity and influencing key pathways involved in tumor progression and cell death.

Preclinical studies have demonstrated carprofen's cytotoxic effects on various cancer cell lines. In canine osteosarcoma cells (D-17 line), carprofen exhibited significant cytotoxic activity, with an EC50 value determined to be 28.71 ± 2.31 μg/ml nih.gov. This activity was noted to be dose-dependent nih.gov. Carprofen has also shown efficacy against human prostate cancer cell lines, inducing a decrease in cell survival nih.govnih.govnih.gov. Notably, carprofen demonstrated superior efficacy in inducing the p75 neurotrophin receptor (p75NTR) and inhibiting cell survival compared to other aryl propionic acid NSAIDs, such as R-flurbiprofen and ibuprofen, in prostate cancer cells nih.govnih.gov.

The drug's cytotoxicity appears to be selective, as it induced apoptosis in prostate cancer cells but not in breast (MCF-7) or fibroblast (3T3) cells nih.gov. While carprofen and other NSAIDs like mavacoxib (B1676219) have shown inhibitory effects on cancer cell proliferation and induced apoptosis in canine cancer cell lines, mavacoxib demonstrated greater efficacy against cancer stem cells derived from osteosarcoma jimdofree.com.

Table 2: Cytotoxic Activity of Carprofen in Cancer Cell Lines

| Cancer Cell Line | Compound/Derivative | EC50 (µg/mL) | Selectivity Notes | Reference |

| Canine Osteosarcoma (D-17) | Carprofen | 28.71 ± 2.31 | Cytotoxic; EC50 within achievable canine serum concentrations. | nih.gov |

| Human Prostate (PC-3, DU-145) | Carprofen | Not specified | Induced p75NTR and decreased survival; selective over breast/fibroblast cells. | nih.govnih.gov |

Carprofen's anti-cancer mechanisms involve the induction of apoptosis through specific cellular pathways. In prostate cancer cells, carprofen induces apoptosis via the p38 mitogen-activated protein kinase (MAPK) pathway, mediated by the p75 neurotrophin receptor (p75NTR) nih.govnih.gov. Carprofen treatment has been observed to induce phosphorylation of p38 MAPK and downstream kinases like MK2, which are linked to apoptosis signaling nih.govnih.gov.

Beyond direct cytotoxicity, carprofen may also modulate the tumor microenvironment. Studies suggest it can promote apoptosis by activating the mitochondrial apoptotic pathway and autophagy in tumor cells researchgate.net. Furthermore, carprofen has shown potential in suppressing epithelial-mesenchymal transition (EMT) and enhancing anti-tumor immune responses by increasing the infiltration of T cells into tumors researchgate.net. Its role in inhibiting angiogenesis, evidenced by reduced microvessel density, also contributes to its anti-neoplastic potential researchgate.net. The inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancers and linked to tumor progression, is another proposed mechanism for carprofen's anti-cancer effects jimdofree.comresearchgate.netresearchgate.net.

Investigation in Neurological Disorder Models

Emerging research highlights carprofen's potential therapeutic role in neurological disorders, particularly in models of Alzheimer's disease (AD) and traumatic brain injury (TBI).

In preclinical models of Alzheimer's disease, carprofen has demonstrated a complex but potentially beneficial effect. While in vitro studies suggest carprofen can accelerate amyloid-beta (Aβ) aggregation into fibrils, in vivo investigations using 5XFAD transgenic mice indicate that carprofen can alleviate key AD-like phenotypes researchgate.net. These ameliorations include reduced neuroinflammation, improved post-synaptic density expression linked to synaptic plasticity, and decreased levels of phosphorylated tau researchgate.net. Carprofen also showed efficacy in rescuing impaired working memory in an Aβ(1–42)-infused mouse model researchgate.net. Further research suggests carprofen may play a role in preserving neurovascular function, which is compromised in AD spiedigitallibrary.org.

Carprofen has also exhibited neuroprotective effects and improved long-term functional outcomes in traumatic brain injury (TBI) models researchgate.net. Treatment with carprofen in TBI models led to significant reductions in lesion size, brain edema, and the number of microglia in the affected cortex, alongside decreased levels of pro-inflammatory cytokines researchgate.net. Notably, carprofen also stimulated cell proliferation and gliogenesis in the peri-lesion area, contributing to functional recovery researchgate.net.

Antiviral Activity Research

Preclinical investigations into the therapeutic potential of carprofen and its derivatives have expanded beyond its established anti-inflammatory and analgesic roles, exploring its efficacy in various disease areas, including antiviral applications. While research on carprofen's antiviral activity is still in its nascent stages, current preclinical studies primarily focus on its potential role in combating viral infections through drug repurposing strategies.

A significant area of interest involves carprofen's interaction with viral targets, particularly in the context of the SARS-CoV-2 virus, the causative agent of COVID-19. Several studies have identified carprofen as a potential inhibitor of the SARS-CoV-2 main protease (M-pro), also known as 3CLpro. This viral enzyme is crucial for the replication and transcription of the virus, making it a prime target for antiviral drug development nih.govmdpi.commdpi.comajprd.comresearchgate.netnih.gov.

Preclinical Research Models and Methodologies in Carprofen Studies

In Vitro Cellular and Biochemical Models

In vitro models offer a controlled environment to investigate the specific molecular and cellular interactions of (S)-Carprofen. These models are fundamental for initial screening and for dissecting the compound's mechanism of action at a granular level.

Isolated Enzyme Assays (e.g., COX, FAAH, Carboxylesterase)

Isolated enzyme assays are a primary tool for characterizing the direct inhibitory effects of this compound on specific molecular targets. These assays provide quantitative data on the potency and selectivity of the compound.

Cyclooxygenase (COX) Assays : As an NSAID, the primary mechanism of carprofen (B1668582) is the inhibition of COX enzymes. In vitro studies have identified racemic carprofen as an inhibitor of both COX-1 and COX-2, with an IC50 (median effective concentration) of 22 μM for COX-1 and 4 μM for COX-2. nih.gov This demonstrates a preferential, though not entirely exclusive, inhibition of the COX-2 isoform, which is primarily associated with inflammation. mdpi.comresearchgate.net The (S)-enantiomer is considered the more pharmacologically active form in inhibiting these enzymes. Assays for COX activity are often conducted using purified enzymes, and the production of prostaglandins (B1171923) is measured to determine the extent of inhibition. madbarn.com

Fatty Acid Amide Hydrolase (FAAH) Assays : Research has revealed that carprofen also acts as a multi-target-directed ligand by inhibiting Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. researchgate.net In vitro screening of various COX inhibitors identified carprofen as a multi-target FAAH/COX inhibitor, with an IC50 of 79 μM for FAAH. nih.gov Structural studies, including X-ray crystallography, have shown that carprofen binds at the entrance of the membrane-access channel of FAAH, providing a molecular basis for its inhibitory action. nih.gov This dual inhibition of COX and FAAH is thought to potentially produce synergistic analgesic effects.

Carboxylesterase Assays : While specific studies focusing solely on the interaction of this compound with carboxylesterases are not extensively detailed in the provided search results, these enzymes are known to be involved in the metabolism of many drugs. The potential for this compound to be a substrate or inhibitor of carboxylesterases would typically be investigated using assays with purified enzymes or liver microsomal fractions, measuring the rate of hydrolysis of a substrate in the presence and absence of the drug.

Table 1: In Vitro Enzyme Inhibition by Racemic Carprofen

| Enzyme Target | IC50 Value (μM) | Significance |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 22 | Inhibition of constitutive prostaglandin (B15479496) synthesis. |

| Cyclooxygenase-2 (COX-2) | 4 | Preferential inhibition of inflammatory prostaglandin synthesis. |

| Fatty Acid Amide Hydrolase (FAAH) | 79 | Inhibition of endocannabinoid degradation, potential for enhanced analgesia. |

Cell Line Studies (e.g., Canine Monocyte/Macrophage Cell Line, Human Liver Microsomes, Equine Chondrocytes)

Cell-based assays provide a more complex biological system than isolated enzymes, allowing researchers to study the effects of this compound on cellular processes within an intact cell.

Canine Monocyte/Macrophage Cell Line : Cell lines like the DH82, derived from a dog with malignant histiocytosis, serve as a valuable model for studying inflammatory responses. frontiersin.orgnih.gov These cells are characterized as histiocytic in origin and exhibit macrophage-like properties, such as phagocytosis. frontiersin.org While direct studies of this compound on DH82 cells were not identified in the search results, this cell line is a relevant in vitro model to investigate the anti-inflammatory effects of NSAIDs on canine immune cells, particularly their impact on the production of inflammatory mediators.

Human Liver Microsomes : To investigate the metabolic fate of carprofen, in vitro studies using microsomes from human liver have been conducted. nih.gov These preparations contain a high concentration of drug-metabolizing enzymes. Such studies have shown that in humans, the primary metabolic pathway is the direct conjugation of carprofen to form an ester glucuronide. semanticscholar.orgepa.gov Research on stereoselective glucuronidation using human liver microsomes indicated low stereoselectivity, meaning both the (R)- and (S)-enantiomers are metabolized at similar rates. nih.gov

Equine Chondrocytes : Chondrocytes, the sole cells in cartilage, are critical targets in osteoarthritis research. Studies using cultured equine chondrocytes and synoviocytes have been employed to understand the effects of carprofen enantiomers on joint tissues. In one study, both this compound and the racemic mixture were found to reduce the lipopolysaccharide (LPS)-induced increase of interleukin-6 (IL-6) in synoviocytes, with this compound also showing a similar effect on chondrocytes. nih.gov This suggests a direct anti-inflammatory effect on the cells of the joint.

Organ and Tissue Explant Culture Systems (e.g., Articular Cartilage)

Organ and tissue explant cultures bridge the gap between cell line studies and in vivo models by maintaining the three-dimensional structure and cellular interactions of the original tissue. nih.govavma.org

Articular Cartilage Explants : The use of articular cartilage explants is a common methodology to assess the direct effects of drugs on cartilage health and disease. avma.org Studies have utilized canine osteoarthritic (OA) articular chondrocytes and cartilage explant models to evaluate the effects of carprofen. researchgate.net These models allow for the measurement of various parameters, including cell viability, the remaining extracellular matrix (such as uronic acid and collagen), and the gene expression of matrix components (e.g., COL2A1, AGG) and degradative enzymes (e.g., MMP3). researchgate.net Such systems have demonstrated that carprofen can influence the metabolic activity of chondrocytes and the structural integrity of the cartilage matrix. Another study established an ex vivo inflammatory osteoarthritis model using a co-culture of bovine osteochondral and synovial explants, which could be used to evaluate the effects of novel OA drugs on both cartilage and synovium. researchgate.net

In Vivo Animal Models for Mechanistic and Pharmacokinetic Investigations

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as for evaluating its efficacy and the interplay of its mechanisms in a whole biological system.

Rodent Models (e.g., Rats, Mice)

Rodents are frequently used in early-stage in vivo research due to their small size, short life cycle, and the availability of well-characterized strains.

Rats : Sprague Dawley rats have been used in postoperative pain models to assess the effects of carprofen. nih.gov Pharmacokinetic studies in rats have shown that the (R)(-)-enantiomer is eliminated more rapidly than the (S)(+)-enantiomer, leading to an accumulation of the more pharmacologically active (S)-enantiomer in the blood. drugbank.com The metabolism in rats involves both direct glucuronide conjugation and oxidation. semanticscholar.org

Mice : Various mouse strains, including CD1, C57BL/6J, and immunodeficient NSG mice, have been utilized in pharmacokinetic and analgesic efficacy studies. mdpi.comnih.gov These studies help to determine plasma concentrations and assess the drug's ability to alleviate postoperative pain behaviors. mdpi.com For instance, research in female CD1 mice investigated plasma drug concentrations and pain-associated behaviors following surgery to evaluate analgesic efficacy. mdpi.com Other studies in C57BL/6J mice have established favorable pharmacokinetic and tolerability profiles for high-dose carprofen. nih.gov

Large Animal Models (e.g., Dogs, Horses, Swine, Sheep, Donkeys)

Large animal models often have greater physiological and metabolic similarity to humans than rodents, making them crucial for translational research and veterinary medicine development.

Dogs : As a primary target species for veterinary use, dogs are a key animal model. Pharmacokinetic studies in Beagles have been conducted to determine parameters like plasma concentration and bioavailability after oral and subcutaneous administration. nih.gov Models of experimental osteoarthritis in dogs have shown that carprofen treatment can reduce the progression of structural changes in both cartilage and subchondral bone. In vivo ultrafiltration has been used in dogs to measure unbound carprofen concentrations in the interstitial fluid of inflamed and normal tissues, providing insights into drug distribution at the site of action.

Horses : The pharmacokinetics and pharmacodynamics of carprofen have been evaluated in horses using models of acute inflammation. nih.govnih.gov These studies measure pharmacokinetic parameters such as elimination half-life and volume of distribution. nih.gov Research has also investigated the stereospecific pharmacokinetics in horses, noting differences in the clearance of the (R) and (S) enantiomers.

Swine : The pig is considered a valuable animal model for studying human inflammatory diseases and for testing new drug formulations due to physiological similarities. semanticscholar.org Pharmacokinetic studies in swine have characterized the absorption, distribution, and elimination of carprofen, suggesting it has a slower elimination process in pigs compared to humans and some other animal species. semanticscholar.orgdrugbank.com

Sheep : Sheep serve as a large animal model for various human disorders and have been used in pharmacokinetic studies of carprofen. researchgate.net In vitro studies have also utilized sheep liver microsomes to investigate the stereoselective metabolism of the drug. nih.gov

Donkeys : Comparative pharmacokinetic studies between donkeys and horses have been performed to investigate the disposition of the (R) and (S) enantiomers of carprofen. mdpi.com These studies revealed significant differences in pharmacokinetic parameters, such as the area under the plasma concentration-time curve and mean residence time, between the two species, suggesting that dosing regimens may not be directly translatable from horses to donkeys. mdpi.com

Table 2: Overview of In Vivo Animal Models in Carprofen Research

| Animal Model | Area of Investigation | Key Findings/Methodologies |

|---|---|---|

| Rats | Pharmacokinetics, Metabolism, Postoperative Pain | Stereoselective elimination favoring (S)-enantiomer accumulation. drugbank.com |

| Mice | Pharmacokinetics, Analgesic Efficacy | Used various strains (CD1, C57BL/6J) to assess plasma levels and pain behaviors. mdpi.comnih.gov |

| Dogs | Pharmacokinetics, Osteoarthritis, Drug Distribution | Target species for veterinary use; models show cartilage protection; in vivo ultrafiltration used. |

| Horses | Pharmacokinetics, Pharmacodynamics | Acute inflammation models used to evaluate efficacy and stereospecific drug disposition. nih.gov |

| Swine | Pharmacokinetics, Translational Research | Considered a good model for human inflammatory diseases; shows slow elimination. semanticscholar.orgdrugbank.com |

| Sheep | Pharmacokinetics, Metabolism | Used for pharmacokinetic studies and in vitro liver microsome analysis. researchgate.netnih.gov |

| Donkeys | Comparative Pharmacokinetics | Demonstrated significant pharmacokinetic differences compared to horses. mdpi.com |

Advanced Omics Technologies in Carprofen Research

Advanced omics technologies have become instrumental in elucidating the molecular mechanisms underlying the therapeutic effects of this compound. By enabling a broad-spectrum analysis of proteins and genes, these methodologies provide a deeper understanding of the compound's impact on biological systems at a molecular level.

Proteomics for Protein Expression Profiling

Proteomic studies have been crucial in identifying and quantifying changes in protein expression in response to Carprofen treatment, particularly in the context of inflammation and tissue degradation. These analyses utilize techniques such as mass spectrometry and Western blotting to profile the protein landscape of cells and tissues.

In a preclinical explant model of articular cartilage stimulated with interleukin 1β (IL-1β), a pro-inflammatory cytokine, proteomic analysis was employed to identify key proteins involved in cartilage degradation. nih.gov High-throughput mass spectrometry identified several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-13, as well as the extracellular matrix constituent fibronectin-1 (FN1). nih.gov Subsequent quantitative Western blot analysis demonstrated that while IL-1β stimulation increased the release of these catabolic enzymes, the addition of Carprofen significantly decreased their release. nih.gov Furthermore, Carprofen treatment reduced the appearance of a 60 kDa degradation fragment of FN1, indicating its protective effect against extracellular matrix breakdown. nih.gov

In other models, proteomics has shed light on Carprofen's effects on inflammatory and neurological proteins. A study using an in vitro inflammation model with bovine polymorphonuclear leukocytes (PMNs) found that Carprofen inhibited the lipopolysaccharide (LPS)-induced upregulation of histone H3 and citrullinated histone (Cit-H3) protein expression. nih.govnih.gov In a transgenic mouse model of Alzheimer's disease, Carprofen treatment was found to upregulate the expression of post-synaptic density protein 95 (PSD95), a key protein involved in synaptic plasticity, in both the cortex and hippocampus. nih.gov

The table below summarizes key findings from proteomic studies involving Carprofen.

Table 1: Summary of Proteomic Research Findings for Carprofen

| Preclinical Model | Methodology | Key Proteins Profiled | Observed Effect of Carprofen | Reference(s) |

|---|---|---|---|---|

| Equine Articular Cartilage Explants (IL-1β stimulated) | Mass Spectrometry, Western Blot | MMP-1, MMP-3, MMP-13, Fibronectin-1 (60 kDa fragment) | Decreased release/appearance | nih.gov |

| Bovine Polymorphonuclear Leukocytes (LPS stimulated) | Western Blot | Histone H3, Citrullinated Histone (Cit-H3) | Inhibited upregulation | nih.govnih.gov |

Transcriptomics for Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts, offers powerful insights into how this compound modulates gene expression. This approach helps to identify the cellular pathways and biological processes affected by the compound.

Studies utilizing quantitative real-time PCR (qPCR) have demonstrated Carprofen's ability to suppress the expression of pro-inflammatory genes. In an in vitro model using bovine neutrophils stimulated with lipopolysaccharide (LPS), Carprofen treatment significantly inhibited the upregulation of messenger RNA (mRNA) for several key pro-inflammatory cytokines. nih.gov The affected genes included tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and interleukin-18 (IL-18). nih.gov This downregulation of cytokine gene expression points to a primary mechanism for Carprofen's anti-inflammatory effects at the transcriptional level. nih.gov